N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound features a hybrid structure combining a 1,1-dioxidotetrahydrothiophene moiety linked via a propanamide bridge to a (5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl group. The thiazolidinone core is a well-studied pharmacophore associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 1,1-dioxido group on the tetrahydrothiophene ring increases polarity, which may improve metabolic stability compared to non-oxidized sulfur analogs . The (5Z)-configuration of the benzylidene group is critical for maintaining planar geometry, optimizing binding to target proteins .
Properties
Molecular Formula |
C18H18N2O6S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H18N2O6S2/c1-26-14-4-2-12(3-5-14)10-15-17(22)20(18(23)27-15)8-6-16(21)19-13-7-9-28(24,25)11-13/h2-5,7,9-10,13H,6,8,11H2,1H3,(H,19,21)/b15-10- |
InChI Key |
AVUNYLNOUCAZRR-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3CS(=O)(=O)C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 4-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Formation of the Dioxido-Dihydrothiophene Moiety: This is typically done by oxidizing a thiophene derivative to introduce the sulfone group, followed by cyclization to form the dihydrothiophene ring.
Coupling of the Two Fragments: The final step involves coupling the benzylidene-thiazolidinone intermediate with the dioxido-dihydrothiophene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the sulfone groups back to sulfides or to reduce the benzylidene group.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can yield sulfides or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key distinctions:
Structural and Functional Insights:
- Substituent Effects : The 4-methoxy group in the target compound offers electron-donating properties, contrasting with the electron-withdrawing 4-Cl in . This difference may influence binding affinity in enzymatic pockets reliant on charge-transfer interactions .
- Thiazolidinone Oxidation State: The 2,4-dioxo configuration (vs.
- Amide Modifications : The 1,1-dioxido-tetrahydrothiophene amide group introduces a rigid, polar scaffold compared to thiazole or thiadiazole amides in analogs, which may reduce off-target interactions .
Physicochemical Properties:
- The 4-OMe group likely reduces logP compared to 4-Cl or 4-Me analogs, improving aqueous solubility.
- The 1,1-dioxido group may elevate metabolic stability relative to non-oxidized sulfur heterocycles, as sulfone groups resist cytochrome P450-mediated oxidation .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound integrates a thiophene moiety with thiazolidine and features a methoxybenzylidene substituent, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 455.53 g/mol. The structure includes a dioxido group, which is known for enhancing the reactivity and biological activity of similar compounds.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity:
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazolidinone derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties:
The presence of the thiophene ring is associated with antimicrobial activity. Compounds derived from thiophene have demonstrated efficacy against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
3. Anti-inflammatory Effects:
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Research Findings and Case Studies
A review of literature reveals several studies that support the biological activities attributed to this compound:
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways: Similar compounds often inhibit specific enzymes involved in cancer progression or inflammation.
- Modulation of Cell Signaling: The interaction with cell surface receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
